molecular formula C7H15ClO2S B13211462 2,4-Dimethylpentane-3-sulfonyl chloride

2,4-Dimethylpentane-3-sulfonyl chloride

Cat. No.: B13211462
M. Wt: 198.71 g/mol
InChI Key: DLVCTBZAWYZSEY-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-3-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO2Cl) attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylpentane-3-sulfonyl chloride can be synthesized through the chlorosulfonation of 2,4-dimethylpentane. The process typically involves the reaction of 2,4-dimethylpentane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

    Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or oxidized to a sulfonic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to convert the sulfonyl chloride to a sulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl chloride to a sulfonyl hydride.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.

Scientific Research Applications

2,4-Dimethylpentane-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antiviral properties.

    Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-dimethylpentane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chloride ion is displaced, forming a new covalent bond. This reactivity is the basis for its use in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the sulfonyl chloride group.

    2,4-Dimethylpentane-3-sulfonic acid: The oxidized form of 2,4-dimethylpentane-3-sulfonyl chloride.

    2,4-Dimethylpentane-3-sulfonamide: Formed by the reaction of this compound with an amine.

Uniqueness

This compound is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various sulfonyl-containing compounds, which are important in pharmaceuticals, agrochemicals, and other specialty chemicals.

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

2,4-dimethylpentane-3-sulfonyl chloride

InChI

InChI=1S/C7H15ClO2S/c1-5(2)7(6(3)4)11(8,9)10/h5-7H,1-4H3

InChI Key

DLVCTBZAWYZSEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)S(=O)(=O)Cl

Origin of Product

United States

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